2,3-Dimethylquinoline
Overview
Description
2,3-Dimethylquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the quinoline ring. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propanol over modified USY zeolite catalysts. This method provides a high yield of quinolines, including this compound, with a conversion rate of 96.4% and a selectivity of 60.1% . Another method involves the one-pot synthesis using ketones and aldehydes, which is advantageous due to the use of inexpensive and readily available reagents .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high efficiency and yield. The use of zeolite catalysts, such as ZnCl₂/Ni-USY, is common in industrial settings due to their ability to provide high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
2,3-Dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to antiproliferative effects, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl groups at the 2nd and 3rd positions.
2-Methylquinoline: A derivative with a single methyl group at the 2nd position.
3-Methylquinoline: A derivative with a single methyl group at the 3rd position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.
Uniqueness: 2,3-Dimethylquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic distribution, making it more or less reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2,3-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFHVFMPNNIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169207 | |
Record name | 2,3-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-89-7 | |
Record name | 2,3-Dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-Dimethylquinoline react with ozone compared to other substituted quinolines?
A1: Research indicates that the ozonolysis of this compound primarily involves an attack on the benzene ring, similar to quinoline and other dimethylquinoline derivatives. This leads to the formation of a 5,6-7,8-diozonide intermediate. [] Interestingly, a minor reaction pathway involves ozone attack on the pyridine ring at the 3,4-bond, yielding dimethylglyoxal as a product. This side reaction highlights the subtle influence of methyl substituents on the reactivity of the quinoline ring system. []
Q2: What are the potential applications of this compound derivatives in agriculture?
A2: Studies have explored the synthesis and biological evaluation of various this compound derivatives, particularly their fungicidal properties. [] Preliminary results indicate that some of these derivatives exhibit promising antifungal activity against plant pathogens like Rice Blast and Wheat Powdery Mildew. [] This suggests their potential use in developing new agricultural fungicides.
Q3: What is the significance of understanding the structure-activity relationship (SAR) of this compound derivatives?
A3: Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for desired effects like antifungal potency and selectivity. [] This knowledge can then guide the design of more effective and targeted compounds.
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